molecular formula C7H5BrCl2O3S B2645318 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride CAS No. 2241141-92-2

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Cat. No.: B2645318
CAS No.: 2241141-92-2
M. Wt: 319.98
InChI Key: WIGBRUWDFDUOQN-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrCl2O3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-4-chloro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield sulfinic acids or sulfides.

Scientific Research Applications

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2-Methoxybenzenesulfonyl chloride
  • 4-Bromo-2,5-dimethoxybenzenesulfonyl chloride

Uniqueness

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)4(8)2-5(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGBRUWDFDUOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241141-92-2
Record name 2-bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride
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